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molecular formula C10H13NO4S B8401716 N-(4-methoxyphenyl)-2-oxopropane-1-sulfonamide

N-(4-methoxyphenyl)-2-oxopropane-1-sulfonamide

Cat. No. B8401716
M. Wt: 243.28 g/mol
InChI Key: FTRPJBLOYKLNHH-UHFFFAOYSA-N
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Patent
US07507730B2

Procedure details

4-Methoxyphenylsulfamoyl chloride (11.0 g, crude from Step B) in acetonitrile (5.0 mL) was added to a mixture of trimethyl(prop-1-en-2-yloxy)silane (0.85 g, 85% purity, 5.56 mmol) and triethylamine (2.0 mL) in acetonitrile (10 mL) at rt. Upon addition, the reaction was warmed up and refluxed for 2 hrs. After cooling to rt., solvent was removed under reduced pressure and product was purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to give N-(4-methoxyphenyl)-2-oxopropane-1-sulfonamide as a solid. LC-MS found: (M+1)+=244.2.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:10](Cl)(=[O:12])=[O:11])=[CH:5][CH:4]=1.C[Si](C)(C)[O:16][C:17]([CH3:19])=[CH2:18].C(N(CC)CC)C>C(#N)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:10]([CH2:18][C:17](=[O:16])[CH3:19])(=[O:12])=[O:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NS(=O)(=O)Cl
Name
Quantity
0.85 g
Type
reactant
Smiles
C[Si](OC(=C)C)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed up
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
, solvent was removed under reduced pressure and product
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NS(=O)(=O)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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